5-bromo-2H,3H-furo[2,3-b]pyridine
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Overview
Description
5-bromo-2H,3H-furo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H6BrNO and its molecular weight is 200.035. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications and Synthesis
Hybrid catalysts are crucial for the synthesis of pyranopyrimidine scaffolds, a core structure valuable in medicinal and pharmaceutical industries. These catalysts include organocatalysts, metal catalysts, and nanocatalysts, which are used in one-pot multicomponent reactions to develop various derivatives through regioselective functionalization and synthesis techniques. The versatility and efficiency of these catalysts in synthesizing complex structures are essential for advancing synthetic methodologies in organic chemistry (Parmar et al., 2023).
Medicinal Chemistry and Drug Discovery
Pyridine and its derivatives play a significant role in drug discovery and development. These compounds exhibit various biological activities, making them foundational structures in the design of new therapeutic agents. The structural diversity and ability to form multiple interactions make pyridine-based compounds, such as those related to "5-bromo-2H,3H-furo[2,3-b]pyridine," valuable for creating novel drugs with targeted biological activities. Their importance in medicinal chemistry stems from their potential to serve as key scaffolds in the development of compounds with antifungal, antibacterial, anticancer, and other therapeutic effects (Abu-Taweel et al., 2022).
Chemosensing Applications
Pyridine derivatives are also recognized for their applications in chemosensing, where they act as effective sensors for detecting various ions and neutral species. The affinity of these compounds for specific analytes makes them suitable for developing highly selective and sensitive chemosensors. This application highlights the versatility of pyridine-based compounds beyond medicinal uses, extending their significance into analytical chemistry for environmental, agricultural, and biological sample analysis (Abu-Taweel et al., 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
Similar compounds like pyrazolo[3,4-b]pyridine derivatives inhibit trka, a subtype of trks . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways . Inhibition of these pathways can prevent the proliferation and differentiation of cells .
Biochemical Pathways
Trks, which are targeted by similar compounds, trigger downstream signal transduction pathways including ras/erk, plc-γ, and pi3k/akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
Similar compounds like pyrazolo[3,4-b]pyridine derivatives have shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms , which are important factors in drug metabolism and bioavailability.
Result of Action
Similar compounds like pyrazolo[3,4-b]pyridine derivatives have shown to inhibit the proliferation of certain cell lines .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that this compound may have significant effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-bromo-2,3-dihydrofuro[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-3-5-1-2-10-7(5)9-4-6/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVCLLUUBXHOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356542-43-2 |
Source
|
Record name | 5-bromo-2H,3H-furo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.